molecular formula C8H6ClF2N B1458555 2-Chloro-5-(2,2-difluorocyclopropyl)pyridine CAS No. 1656294-83-5

2-Chloro-5-(2,2-difluorocyclopropyl)pyridine

Cat. No.: B1458555
CAS No.: 1656294-83-5
M. Wt: 189.59 g/mol
InChI Key: JCCJEEPAZPOKLV-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,2-difluorocyclopropyl)pyridine is an organic compound with the molecular formula C8H6ClF2N. It is a pyridine derivative characterized by the presence of a chloro group at the second position and a difluorocyclopropyl group at the fifth position of the pyridine ring.

Biochemical Analysis

Biochemical Properties

2-Chloro-5-(2,2-difluorocyclopropyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including binding to active sites of enzymes, altering protein conformation, or affecting the activity of other biomolecules. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for drug metabolism .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Additionally, it has been shown to alter the expression of genes involved in oxidative stress response and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases, which play a role in cell signaling . Moreover, it can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its biological activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to long-term effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Studies have shown that there are threshold effects, where a certain dosage is required to observe significant biological activity . High doses can lead to toxicity, affecting liver and kidney function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can affect metabolic flux and alter the levels of metabolites in the body. The compound can be metabolized into different products, which may have distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation in specific tissues can influence its therapeutic and toxic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The localization of the compound within cells can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,2-difluorocyclopropyl)pyridine typically involves the reaction of 2-chloro-5-iodopyridine with sodium pentafluoropropionate in the presence of copper(I) iodide (CuI) in N-methyl-2-pyrrolidone (NMP). This reaction results in the formation of the desired compound with a yield of approximately 30% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,2-difluorocyclopropyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.

Scientific Research Applications

2-Chloro-5-(2,2-difluorocyclopropyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,2-difluorocyclopropyl)pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the chloro and difluorocyclopropyl groups may influence its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(2,2-difluorocyclopropyl)pyridine is unique due to the presence of the difluorocyclopropyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-5-(2,2-difluorocyclopropyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2N/c9-7-2-1-5(4-12-7)6-3-8(6,10)11/h1-2,4,6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCJEEPAZPOKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401242071
Record name Pyridine, 2-chloro-5-(2,2-difluorocyclopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1656294-83-5
Record name Pyridine, 2-chloro-5-(2,2-difluorocyclopropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1656294-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-chloro-5-(2,2-difluorocyclopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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